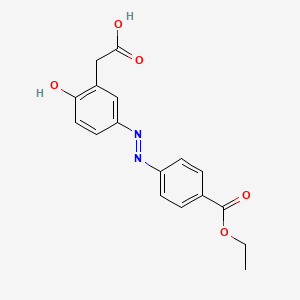
CAY10397
Übersicht
Beschreibung
CAY10397, also known as 5-[[4-(ethoxycarbonyl)phenyl]azo]-2-hydroxy-benzeneacetic acid, is a selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-hydroxy PGDH). This enzyme plays a crucial role in the inactivation of prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals. By inhibiting 15-hydroxy PGDH, this compound prolongs the lifetime and activity of endogenously produced prostaglandins both in cell culture and in vivo .
Wissenschaftliche Forschungsanwendungen
CAY10397 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeug verwendet, um die Hemmung der 15-Hydroxyprostaglandin-Dehydrogenase und ihre Auswirkungen auf den Prostaglandin-Stoffwechsel zu untersuchen.
Biologie: Wird in Zellkulturstudien eingesetzt, um die Rolle von Prostaglandinen in verschiedenen biologischen Prozessen zu untersuchen.
Medizin: Mögliche therapeutische Anwendungen bei Erkrankungen, bei denen eine verlängerte Prostaglandinaktivität von Vorteil ist, wie z. B. Entzündungen und Krebs.
Industrie: Wird bei der Entwicklung neuer Medikamente verwendet, die auf Prostaglandin-Signalwege abzielen
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es selektiv das Enzym 15-Hydroxyprostaglandin-Dehydrogenase hemmt. Dieses Enzym ist für die Oxidation der 15-Hydroxylgruppe und die Hydrierung der 13,14-Doppelbindung in Prostaglandinen verantwortlich, was zu deren Inaktivierung führt. Durch die Hemmung dieses Enzyms verlängert this compound die Aktivität von Prostaglandinen, wodurch deren biologische Wirkungen verstärkt werden .
Ähnliche Verbindungen:
Sulfasalazin: Ein weiterer Inhibitor der 15-Hydroxyprostaglandin-Dehydrogenase, jedoch mit unterschiedlichen Strukturmerkmalen.
Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner hohen Selektivität und Potenz als Inhibitor der 15-Hydroxyprostaglandin-Dehydrogenase. Seine spezifische Struktur ermöglicht eine effektive Hemmung, was es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen macht .
Wirkmechanismus
Target of Action
The primary target of 5-[[4-(ethoxycarbonyl)phenyl]azo]-2-hydroxy-benzeneacetic acid, also known as CAY10397, is the enzyme 15-hydroxyprostaglandin dehydrogenase (15-hydroxy PGDH) . This enzyme plays a crucial role in the inactivation of prostaglandins in vivo .
Mode of Action
this compound acts as a selective inhibitor of 15-hydroxy PGDH . It binds to the enzyme and inhibits its activity, thereby preventing the oxidation of the 15-hydroxyl group and the hydrogenation of the 13,14-double bond in prostaglandins . This inhibition results in the prolongation of the lifetime and activity of endogenously produced prostaglandins both in cell culture and in vivo .
Biochemical Pathways
The inhibition of 15-hydroxy PGDH by this compound affects the cyclooxygenase pathway . Normally, 15-hydroxy PGDH rapidly inactivates prostaglandins in vivo by oxidizing the 15-hydroxyl group and hydrogenating the 13,14-double bond, producing 13,14-dihydro-15 keto metabolites with greatly reduced biological activity . By inhibiting this enzyme, this compound prevents the inactivation of prostaglandins, leading to an increase in their lifetime and activity .
Result of Action
The inhibition of 15-hydroxy PGDH by this compound leads to an increase in the lifetime and activity of prostaglandins . Prostaglandins are lipid compounds with diverse hormone-like effects, including the regulation of inflammation. Prolonging their activity could potentially enhance these effects.
Biochemische Analyse
Biochemical Properties
The compound 2-[3-[(4-ethoxycarbonylphenyl)hydrazinylidene]-6-oxo-1-cyclohexa-1,4-dienyl]acetic Acid interacts with the enzyme 15-hydroxy PGDH . This enzyme oxidizes the 15-hydroxyl group and hydrogenates the 13,14-double bond on prostaglandins, producing 13,14-dihydro-15 keto metabolites with greatly reduced biological activity . By inhibiting this enzyme, CAY10397 prolongs the lifetime and activity of endogenously produced prostaglandins .
Cellular Effects
The effects of 2-[3-[(4-ethoxycarbonylphenyl)hydrazinylidene]-6-oxo-1-cyclohexa-1,4-dienyl]acetic Acid on cells are primarily related to its impact on prostaglandin metabolism. By inhibiting 15-hydroxy PGDH, it prolongs the activity of prostaglandins, which are involved in a variety of cellular processes including inflammation, pain perception, and regulation of cell growth .
Molecular Mechanism
The molecular mechanism of action of 2-[3-[(4-ethoxycarbonylphenyl)hydrazinylidene]-6-oxo-1-cyclohexa-1,4-dienyl]acetic Acid involves the inhibition of the enzyme 15-hydroxy PGDH . This enzyme is responsible for the inactivation of prostaglandins, so by inhibiting this enzyme, this compound effectively increases the lifetime and activity of these important signaling molecules .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von CAY10397 beinhaltet die Azokupplungsreaktion zwischen 4-(Ethoxycarbonyl)anilin und 2-Hydroxybenzenessigsäure. Die Reaktion findet typischerweise unter sauren Bedingungen statt, wobei das Diazoniumsalz von 4-(Ethoxycarbonyl)anilin gebildet wird und anschließend mit 2-Hydroxybenzenessigsäure gekoppelt wird, um das Endprodukt zu erhalten .
Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren für this compound nicht umfassend dokumentiert sind, würde der allgemeine Ansatz groß angelegte Azokupplungsreaktionen unter kontrollierten Bedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird dann durch Umkristallisation oder chromatographische Verfahren gereinigt .
Arten von Reaktionen:
Oxidation: this compound kann Oxidationsreaktionen eingehen, insbesondere an der Hydroxygruppe, was zur Bildung von Chinonen führt.
Reduktion: Die Azogruppe in this compound kann reduziert werden, um die entsprechende Hydrazoverbindung zu bilden.
Substitution: Die Ethoxycarbonylgruppe kann unter basischen Bedingungen substituiert werden, um verschiedene Derivate zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumdithionit oder Wasserstoff in Gegenwart eines Katalysators können verwendet werden.
Substitution: Basen wie Natriumhydroxid oder Kaliumcarbonat werden häufig verwendet.
Hauptprodukte, die gebildet werden:
Oxidation: Chinonderivate.
Reduktion: Hydrazo-Derivate.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Vergleich Mit ähnlichen Verbindungen
Sulphasalazine: Another inhibitor of 15-hydroxyprostaglandin dehydrogenase, but with different structural features.
CK47A: A compound with similar inhibitory effects on 15-hydroxyprostaglandin dehydrogenase.
Uniqueness of CAY10397: this compound is unique due to its high selectivity and potency as an inhibitor of 15-hydroxyprostaglandin dehydrogenase. Its specific structure allows for effective inhibition, making it a valuable tool in research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-[5-[(4-ethoxycarbonylphenyl)diazenyl]-2-hydroxyphenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-2-24-17(23)11-3-5-13(6-4-11)18-19-14-7-8-15(20)12(9-14)10-16(21)22/h3-9,20H,2,10H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBSDOZYJSGLTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101158958 | |
| Record name | 5-[2-[4-(Ethoxycarbonyl)phenyl]diazenyl]-2-hydroxybenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101158958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78028-01-0 | |
| Record name | 5-[2-[4-(Ethoxycarbonyl)phenyl]diazenyl]-2-hydroxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78028-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[2-[4-(Ethoxycarbonyl)phenyl]diazenyl]-2-hydroxybenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101158958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of CAY10397?
A1: this compound acts as a selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) [, , , ]. This enzyme plays a crucial role in the degradation of prostaglandins, particularly prostaglandin E2 (PGE2). By inhibiting 15-PGDH, this compound prevents the breakdown of prostaglandins, leading to their accumulation in cells and tissues.
Q2: How does this compound impact eicosanoid metabolism in macrophages?
A2: Research shows that this compound effectively reduces the formation of 15-oxo-eicosatetraenoic acid (15-oxo-ETE) in macrophages []. This effect is attributed to the inhibition of 15-PGDH, which is responsible for converting 15(S)-HETE to 15-oxo-ETE. This finding highlights the role of 15-PGDH in macrophage eicosanoid metabolism.
Q3: Does this compound affect the expression of cyclooxygenase-2 (COX-2)?
A4: Interestingly, research indicates that while this compound inhibits 15-PGDH and impacts cell proliferation, it does not significantly affect COX-2 expression in human gastric cancer cells []. This suggests that the effects of this compound on cell growth are primarily mediated through 15-PGDH inhibition rather than through direct modulation of COX-2 activity.
Q4: What are the potential implications of using this compound in cancer research?
A5: While this compound has shown promise in elucidating the role of 15-PGDH in various biological processes, it's important to note that inhibiting 15-PGDH with this compound was linked to increased proliferation of human gastric cancer cells in vitro []. This finding underscores the complex interplay between prostaglandin metabolism and cancer development and highlights the need for further investigation into the potential risks and benefits of targeting 15-PGDH in cancer therapy.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


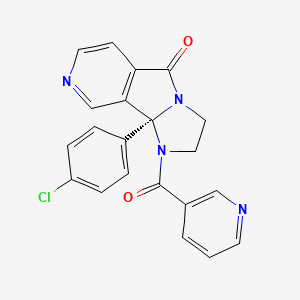
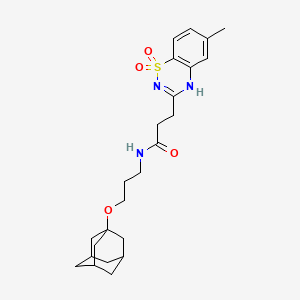
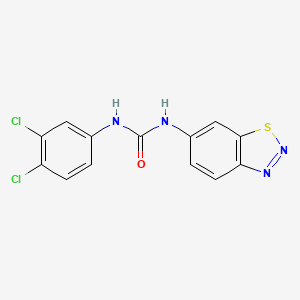
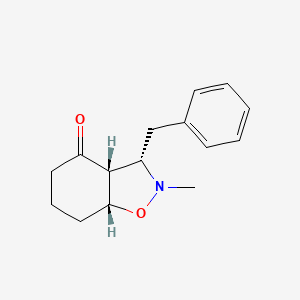
![4-Piperidinamine, 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-quinolinyl]-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B606418.png)
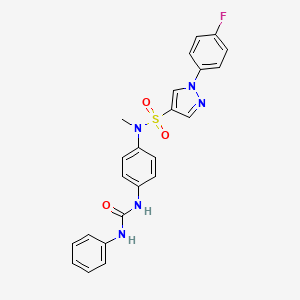
![2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one](/img/structure/B606420.png)
![8-Azido-2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one](/img/structure/B606421.png)
![ethyl 3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-2-[[(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]propanoate](/img/structure/B606423.png)

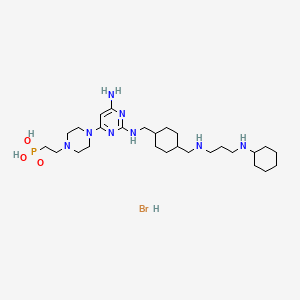
![7-[3,5-difluoro-4-(morpholin-4-ylmethyl)phenyl]-N-[6-[(3S,5R)-3,5-dimethylpiperazin-1-yl]pyridin-3-yl]pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B606431.png)

